molecular formula C17H23N3O4 B267069 5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid

5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid

Katalognummer B267069
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: VSJCTCDZRPRIKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a critical role in cell growth, proliferation, and differentiation. The overexpression or hyperactivation of EGFR has been implicated in various types of cancer, making it an attractive target for cancer therapy.

Wirkmechanismus

5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell growth and survival. The inhibition of EGFR signaling by 5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Biochemical and physiological effects:
5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid has been found to have several biochemical and physiological effects. It inhibits the autophosphorylation of EGFR, which is necessary for the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and survival. 5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid has also been shown to induce cell cycle arrest in cancer cells, leading to their eventual death. In addition, 5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid has been found to inhibit angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid is a potent and selective inhibitor of EGFR tyrosine kinase activity, making it an ideal tool for studying the role of EGFR in cancer biology. However, like all small molecule inhibitors, 5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid has some limitations. It has a short half-life and low bioavailability, which can limit its efficacy in vivo. In addition, the off-target effects of 5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid on other tyrosine kinases can complicate the interpretation of experimental results.

Zukünftige Richtungen

Despite its limitations, 5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid remains an important tool for studying EGFR signaling in cancer. Future research should focus on developing more potent and selective EGFR inhibitors with improved pharmacokinetic properties. In addition, the combination of EGFR inhibitors like 5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid with other targeted therapies and immunotherapies should be explored for their potential to improve cancer treatment outcomes. Finally, the role of EGFR in cancer stem cells and tumor microenvironment should be investigated to identify new therapeutic targets.

Synthesemethoden

5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid can be synthesized using a multi-step process that involves the condensation of 4-methyl-1-piperazinecarboxylic acid with 2-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with 2-(4-aminophenyl)acetic acid to form 5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid. The final product can be purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and pancreatic cancer. In addition, 5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid has been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising combination therapy agent.

Eigenschaften

Produktname

5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid

Molekularformel

C17H23N3O4

Molekulargewicht

333.4 g/mol

IUPAC-Name

5-[2-(4-methylpiperazine-1-carbonyl)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C17H23N3O4/c1-19-9-11-20(12-10-19)17(24)13-5-2-3-6-14(13)18-15(21)7-4-8-16(22)23/h2-3,5-6H,4,7-12H2,1H3,(H,18,21)(H,22,23)

InChI-Schlüssel

VSJCTCDZRPRIKI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCCC(=O)O

Kanonische SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.